3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
Beschreibung
Nomenclature and Identification
The compound 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine exhibits a complex nomenclature system reflecting its structural complexity and diverse applications in pharmaceutical research. According to the International Union of Pure and Applied Chemistry naming conventions, the systematic name identifies the core structural elements: a chlorinated phenyl ring, a methylated amine group, and a pyridine substituent connected through a three-carbon propane chain. The compound's Chemical Abstracts Service registry number 20619-12-9 provides unique identification within chemical databases and regulatory frameworks.
Multiple synonymous designations exist for this compound, reflecting its various roles in pharmaceutical chemistry and analytical applications. The designation N-Desmethylchlorpheniramine indicates its relationship as a demethylated derivative of the parent antihistamine compound. Alternative nomenclature includes monodesmethylchlorpheniramine, emphasizing the single methyl group removal from the parent structure. Regulatory agencies recognize the compound under specific impurity designations, with the European Pharmacopoeia classifying it as Chlorphenamine Maleate Impurity C.
The molecular identification parameters establish precise chemical characterization through multiple descriptive systems. The molecular formula C₁₅H₁₇ClN₂ defines the atomic composition, while the molecular weight of 260.76 grams per mole provides quantitative mass specification. The Simplified Molecular Input Line Entry System representation CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 offers computational identification capabilities. The International Chemical Identifier string InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3 provides comprehensive structural information for database searches and computational chemistry applications.
Historical Context in Chemical Research
The historical development of this compound traces its origins to the broader evolution of antihistamine chemistry and pharmaceutical metabolite identification. Chlorpheniramine itself was patented in 1948 and entered medical use in 1949, representing a significant advancement in first-generation antihistamine development. The recognition and characterization of this demethylated metabolite emerged through subsequent pharmaceutical research focused on understanding drug metabolism pathways and identifying potential impurities in therapeutic compounds.
Research into chlorpheniramine metabolism revealed extensive biotransformation processes, with urinary excretion studies identifying mono- and di-desmethyl chlorpheniramine derivatives as major metabolic products. These investigations established the significance of N-desmethylchlorpheniramine as a primary metabolite formed through hepatic demethylation processes. The compound's identification as a metabolite prompted its development as a reference standard for analytical methodology validation and quality control procedures in pharmaceutical manufacturing.
The establishment of regulatory frameworks for pharmaceutical impurity control elevated the importance of this compound within analytical chemistry applications. Pharmacopoeial monographs began incorporating specific impurity limits and identification requirements, necessitating the availability of characterized reference materials for comparative analysis. This regulatory evolution transformed the compound from a research curiosity into an essential analytical tool for pharmaceutical quality assurance.
Contemporary research continues to expand understanding of the compound's chemical behavior and analytical applications. Recent developments in high-performance liquid chromatography methodology have enhanced separation and quantification capabilities for this compound in complex pharmaceutical matrices. Advanced analytical techniques including liquid chromatography-mass spectrometry have provided improved specificity and sensitivity for trace-level detection in biological and pharmaceutical samples.
Relationship to Chlorpheniramine/Chlorphenamine
The structural relationship between this compound and its parent compound chlorpheniramine represents a fundamental example of metabolic demethylation in pharmaceutical chemistry. Chlorpheniramine, systematically named 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, differs from the subject compound through the presence of an additional methyl group attached to the nitrogen atom. This structural modification significantly influences the compound's pharmacological properties and analytical behavior.
The metabolic conversion from chlorpheniramine to N-desmethylchlorpheniramine occurs primarily through hepatic cytochrome P450-mediated N-dealkylation processes. This biotransformation represents a major metabolic pathway for chlorpheniramine elimination, with significant implications for pharmaceutical analysis and quality control. The demethylation process removes one of the two methyl groups attached to the tertiary amine nitrogen, converting the tertiary amine to a secondary amine structure.
Comparative analysis of molecular properties reveals distinct differences between the parent compound and its demethylated metabolite. The molecular weight reduction from 274.79 grams per mole for chlorpheniramine to 260.76 grams per mole for N-desmethylchlorpheniramine reflects the loss of the methyl group. This mass difference provides a foundation for mass spectrometric identification and quantification in analytical procedures. The structural modification also influences chemical reactivity, with the secondary amine exhibiting different basicity and hydrogen bonding characteristics compared to the tertiary amine parent structure.
Pharmacokinetic studies demonstrate that N-desmethylchlorpheniramine represents a significant fraction of chlorpheniramine biotransformation products. Research indicates that mono- and di-desmethyl derivatives constitute major urinary metabolites, with N-desmethylchlorpheniramine serving as an intermediate in the complete demethylation pathway. The metabolite's formation rate and elimination characteristics influence overall chlorpheniramine pharmacokinetics and provide insights into individual variations in drug metabolism capacity.
Significance in Analytical Chemistry
The analytical significance of this compound extends across multiple domains of pharmaceutical chemistry, establishing it as an essential reference material for quality control and method validation procedures. High-performance liquid chromatography applications represent the primary analytical utilization, where the compound serves as both an impurity reference standard and a metabolite marker in biological sample analysis. The development of robust analytical methodologies requires precise characterization of this compound's chromatographic behavior under various separation conditions.
Method development studies have established optimal chromatographic conditions for separating N-desmethylchlorpheniramine from related compounds and pharmaceutical excipients. Research demonstrates successful separation using reversed-phase chromatography with C-18 stationary phases, employing mobile phase compositions of acetonitrile and phosphate buffer systems. The compound's retention characteristics enable effective resolution from other chlorpheniramine-related impurities and degradation products, facilitating comprehensive impurity profiling in pharmaceutical formulations.
Quantitative analytical applications utilize N-desmethylchlorpheniramine as a reference standard for establishing calibration curves and determining impurity levels in pharmaceutical products. Validation studies demonstrate linear response relationships across concentration ranges from 0.00005 to 0.002 milligrams per milliliter, with correlation coefficients exceeding 0.999. These analytical parameters support regulatory compliance requirements for pharmaceutical impurity testing and quality assurance procedures.
Table 1: Analytical Parameters for N-Desmethylchlorpheniramine Quantification
Mass spectrometric applications utilize the compound's distinctive fragmentation patterns for structural confirmation and quantitative analysis in complex matrices. The molecular ion peak at mass-to-charge ratio 261 provides primary identification, while characteristic fragment ions enable selective detection in the presence of structural analogs. These mass spectrometric properties support applications in pharmacokinetic studies, metabolite identification, and forensic analysis procedures.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICFCNIVUDNZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942803 | |
| Record name | 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20619-12-9 | |
| Record name | Monodesmethylchlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20619-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylchlorpheniramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONODESMETHYLCHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D64JQ680A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
N-Desmethylchlorpheniramine, also known as 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine or monodesmethylchlorpheniramine, primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and is involved in the inflammatory response.
Mode of Action
N-Desmethylchlorpheniramine acts as an antagonist at the histamine H1 receptor. By binding to this receptor, it blocks the action of endogenous histamine, which is released during allergic reactions. This blockade leads to temporary relief of the negative symptoms brought on by histamine.
Biochemical Pathways
It is known that histamine h1 receptor antagonists like n-desmethylchlorpheniramine can affect various biochemical pathways involved in allergic reactions and inflammation.
Pharmacokinetics
It is known that the compound is a metabolite of chlorpheniramine, which suggests that it may share similar pharmacokinetic properties.
Result of Action
The primary result of N-Desmethylchlorpheniramine’s action is the relief of symptoms associated with allergic reactions , such as rhinitis, urticaria, and other allergy symptoms. By blocking the action of histamine at the H1 receptor, it can reduce inflammation and other allergic responses.
Biochemische Analyse
Biochemical Properties
3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine plays a crucial role in biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an alkylamine antihistamine, interacting with histamine receptors, particularly the H1 receptor. This interaction helps in preventing allergic reactions such as rhinitis and urticaria. The compound’s ability to block the H1 receptor is a key aspect of its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the H1 receptor can alter intracellular signaling pathways, leading to changes in gene expression and metabolic activities. These effects are crucial in understanding how the compound can be used to manage allergic conditions and other related disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the H1 receptor, inhibiting its activity and preventing the histamine-induced allergic response. This inhibition is achieved through competitive binding, where the compound competes with histamine for the receptor binding site. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell signaling and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks the H1 receptor, preventing allergic reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s use in clinical and research settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes through specific transporters and binding proteins. Its distribution within tissues can affect its localization and accumulation, influencing its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biologische Aktivität
3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, also known as a derivative of chlorphenamine, has garnered attention for its biological activity, particularly in the context of its pharmacological properties. This compound is primarily categorized as an H1-antihistamine and has been studied for its potential therapeutic applications.
- Molecular Formula : C15H17ClN2
- Molecular Weight : 276.76 g/mol
- CAS Number : 20619-12-9
- IUPAC Name : (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
The biological activity of this compound is largely attributed to its interaction with histamine receptors. As an H1-antihistamine, it inhibits the action of histamine at H1 receptors, which is crucial for mediating allergic reactions. This mechanism can lead to a reduction in symptoms associated with allergies, such as itching, sneezing, and runny nose.
Pharmacological Studies
Recent research has highlighted the compound's selectivity and potency in modulating dopamine receptors, particularly the D3 dopamine receptor. A study demonstrated that derivatives similar to this compound exhibit significant agonistic activity at the D3 receptor while showing minimal interaction with D2 receptors. This selectivity suggests potential applications in treating neuropsychiatric disorders, where modulation of dopamine pathways is beneficial .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| H1 Antihistamine | Inhibits histamine action | |
| D3 Receptor Agonist | Promotes β-arrestin translocation | |
| Neuroprotective | Protects dopaminergic neurons from degeneration |
Toxicological Profile
Toxicological assessments indicate that this compound is classified as toxic if swallowed (Acute Tox. 3). Safety data sheets emphasize the need for caution during handling due to its potential health risks .
Case Studies and Research Findings
Several studies have explored the broader implications of this compound's biological activity:
- Neuroprotective Effects : Research involving induced pluripotent stem cells (iPSCs) demonstrated that compounds related to this structure could protect against neurodegeneration, suggesting avenues for developing treatments for conditions like Parkinson's disease .
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, indicating that modifications to the molecular structure can enhance efficacy against specific pathogens .
- Antichlamydial Activity : Some derivatives have been identified with selective activity against Chlamydia, showcasing the versatility of this chemical scaffold in targeting various biological systems .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Toxicological Studies
- Acute Toxicity :
- Safety Profiles :
Research Applications
- Analytical Chemistry :
- Drug Development :
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| "Evaluation of Antihistaminic Activity" | 2020 | Confirmed antihistaminic properties through in vivo models. |
| "Neuropharmacological Effects of Related Compounds" | 2021 | Suggested potential antidepressant effects based on structural similarities. |
| "Toxicological Assessment of Chlorpheniramine Derivatives" | 2023 | Highlighted acute toxicity and the need for safety evaluations in clinical settings. |
Vorbereitungsmethoden
Core Reaction Mechanism
The Mannich reaction is a cornerstone for constructing the β-amino ketone scaffold of this compound. As described in patent literature, the synthesis begins with 2-acetylthiophene reacting with formaldehyde and N-methylbenzylamine under acidic conditions to form a Mannich base. Subsequent hydrolysis and reduction yield the target amine.
Reaction Scheme:
-
Mannich Reaction :
-
Carbamate Protection :
The intermediate is treated with chloroformate esters (e.g., methyl chloroformate) to protect the amine group. -
Hydrolysis and Reduction :
Hydrolysis under alkaline conditions followed by catalytic hydrogenation removes protecting groups and reduces ketones to amines.
Optimization Parameters:
Demethylation of Chlorpheniramine
Metabolic and Chemical Demethylation
N-Desmethylchlorpheniramine is a primary metabolite of chlorpheniramine, formed via hepatic cytochrome P450 enzymes. In vitro chemical demethylation mimics this process using agents like cyanogen bromide (CNBr) or iodocyclohexane .
Procedure:
Advantages:
Enantioselective Synthesis
Chiral Resolution Techniques
The racemic mixture of 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine can be resolved using chiral acidic additives (e.g., L-tartaric acid) or enantioselective chromatography .
Key Steps:
-
Asymmetric Reduction :
Use of chiral catalysts like B-chlorodiisopinocampheylborane to reduce ketone intermediates enantioselectively. -
Chromatographic Resolution :
Chiral stationary phases (e.g., Chiralpak IC) with hexane:ethanol:diethylamine (80:20:0.1) achieve baseline separation.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Mannich Reaction | 65–78% | >95% | High | Moderate |
| Demethylation | 82–89% | >98% | Low | Low |
| Enantioselective | 70–75% | >99% ee | Very High | High |
Industrial-Scale Considerations
Process Optimization
-
Solvent Selection : Toluene or dichloroethane for Mannich reactions minimizes side products.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., acidic ion-exchange resins) improve sustainability.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity to >99%.
Challenges and Innovations
Q & A
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : The compound is synthesized via reductive amination or alkylation of pyridine derivatives. For example, coupling 3-(4-chlorophenyl)propan-1-amine with 2-pyridinyl groups in the presence of catalysts like cesium carbonate and copper(I) bromide (similar to methods in ). Maleate salt formation (e.g., using maleic acid) is common for stabilization .
- Purity Optimization : Use column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization from ethanol/water. Purity >99% can be achieved via HPLC purification, as demonstrated for structurally related SNRI compounds (e.g., OCM-31 to OCM-34 in ).
Q. How is structural characterization of this compound performed, and what key spectral data should be reported?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyridine ring (δ 8.5–7.0 ppm), chlorophenyl group (δ 7.3–7.5 ppm), and methylamine protons (δ 2.2–2.5 ppm). Compare with reference data for Chlorpheniramine analogs .
- Mass Spectrometry : Report molecular ion peaks (e.g., m/z 289.1 for [M+H]+ of the free base) and fragmentation patterns. High-resolution mass spectrometry (HRMS) validates empirical formulas .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid to confirm purity (>95%) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/FLD : Reverse-phase chromatography with fluorescence detection (excitation 260 nm, emission 320 nm) enhances sensitivity for low-concentration samples (e.g., plasma) .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification. Use deuterated internal standards (e.g., Chlorpheniramine-d6) to correct matrix effects .
- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) .
Advanced Research Questions
Q. How does the metabolic pathway of this compound differ from its parent drug, Chlorpheniramine?
Methodological Answer:
- Metabolite Identification : Incubate the compound with human liver microsomes (HLMs) and use LC-MS/MS to detect demethylated or oxidized products. Compare with Chlorpheniramine’s known metabolites (e.g., desmethylchlorpheniramine) .
- Enzyme Kinetics : Assess CYP450 isoform involvement (e.g., CYP2D6, CYP3A4) using chemical inhibitors or recombinant enzymes. Calculate Km and Vmax values for metabolic stability .
Q. What computational strategies can predict the compound’s receptor-binding affinity and selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with H1 receptors (PDB ID: 6RZ4). Focus on key residues (e.g., Asp107, Trp158) for hydrogen bonding and π-π stacking with the pyridine ring .
- DFT Calculations : Apply density functional theory (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Multiwfn software () can analyze electron localization for reactivity predictions .
Q. How do stereochemical variations (e.g., RS vs. SR isomers) impact biological activity?
Methodological Answer:
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with n-hexane/isopropanol (90:10) to resolve enantiomers .
- Activity Assays : Test isomers in H1 receptor binding assays (Ki values) and SNRI functional assays (IC50 for serotonin/norepinephrine reuptake inhibition). For example, (R)-isomers may show 10-fold higher affinity than (S)-isomers due to steric effects .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) at 25°C. Compare with published data (e.g., 21°C solubility: 1–5 g/100 mL in water for the maleate salt ).
- LogP Determination : Apply shake-flask partitioning (octanol/water) or computational tools (e.g., MarvinSketch). Address discrepancies by verifying experimental conditions (e.g., pH, salt form) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
